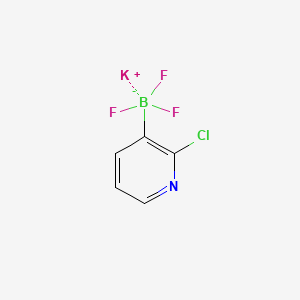

Potassium (2-chloropyridin-3-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-chloropyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQRLKCEKQPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746426 | |

| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201899-19-5 | |

| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1201899-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2-chloropyridin-3-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium (2-chloropyridin-3-yl)trifluoroborate, a valuable building block in modern medicinal chemistry and organic synthesis. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents expected characterization data in a clear, tabular format. The inclusion of workflow diagrams generated using Graphviz (DOT language) offers a visual representation of the key processes.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the iridium-catalyzed C-H borylation of 2-chloropyridine to generate an intermediate boronate ester, which is then converted to the target trifluoroborate salt. This method is advantageous as it avoids the often challenging preparation of a specific Grignard or organolithium reagent of 2-chloropyridine.[1][2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)OMe]2 (1-3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (1-3 mol%), and pinacolborane (1.5 equivalents).

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Add 2-chloropyridine (1.0 equivalent) to the mixture.

-

Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude boronate ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (4.0 equivalents).

-

Slowly add the KHF2 solution to the methanolic solution of the boronate ester with vigorous stirring.[3]

-

A white precipitate should form upon addition.

-

Continue stirring at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

Collect the solid precipitate by filtration, wash with cold water and then with a small amount of cold acetone.

-

Dry the resulting white solid under vacuum to yield this compound.[4]

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the standard analytical techniques employed.

Characterization Workflow

Caption: Analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6) due to the good solubility of potassium organotrifluoroborates in this solvent.[5]

Experimental Protocol:

-

Instrument: 300 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d6.

-

Internal Reference: Tetramethylsilane (TMS) or residual solvent peak.

-

Nuclei: 1H, 13C, 19F, and 11B.[5]

Expected NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| 1H | δ 8.2 - 8.4 | dd | H6 of pyridyl ring |

| δ 7.7 - 7.9 | dd | H4 of pyridyl ring | |

| δ 7.3 - 7.5 | dd | H5 of pyridyl ring | |

| 13C | δ 150 - 155 | s | C2 (C-Cl) |

| δ 145 - 150 | s | C6 | |

| δ 138 - 142 | s | C4 | |

| δ 122 - 126 | s | C5 | |

| C3 (C-B) signal may be broad or unobserved | |||

| 19F | δ -130 to -145 | q | BF3 |

| 11B | δ 3.0 - 6.0 | q | BF3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a potassium bromide (KBr) pellet.

Experimental Protocol:

-

Grind a small amount of the sample with anhydrous KBr.

-

Press the mixture into a thin, transparent pellet.

-

Acquire the spectrum using an FT-IR spectrometer.

Expected IR Data:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| 1150 - 1000 | B-F stretch | Trifluoroborate |

| 800 - 700 | C-Cl stretch | Chloro group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI)

-

Mode: Negative ion mode to observe the [(2-chloropyridin-3-yl)BF3]⁻ anion.

Expected Mass Spectrometry Data:

| m/z | Ion |

| ~194 | [(C5H3BClF3N)⁻] |

Melting Point

The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting range suggests a high degree of purity.

Experimental Protocol:

-

Place a small amount of the dried sample in a capillary tube.

-

Determine the melting point using a standard melting point apparatus.

Expected Physical Properties:

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (with decomposition) |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Conduct all reactions in a well-ventilated fume hood.

-

Potassium hydrogen fluoride (KHF2) is corrosive and toxic. Avoid contact with skin and eyes, and do not inhale the dust.

-

Iridium catalysts are expensive and should be handled with care to avoid loss.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for potassium (2-chloropyridin-3-yl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the compound's structural features through established spectroscopic techniques. The information presented herein is crucial for the compound's identification, characterization, and application in synthetic chemistry and pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectral data provides detailed information about the atomic environment within the molecule. The ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3]

Table 1: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectral Data of this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity / Coupling Constant (J) [Hz] | Assignment |

| ¹H NMR | 8.25 | dd, J = 4.7, 1.8 Hz | H-6 |

| 7.95 | dd, J = 7.5, 1.8 Hz | H-4 | |

| 7.23 | dd, J = 7.5, 4.7 Hz | H-5 | |

| ¹³C NMR | 156.4 | - | C-2 |

| 151.8 | - | C-6 | |

| 142.0 | - | C-4 | |

| 122.8 | - | C-5 | |

| C-3 not reported | - | C-3 (broad, due to quadrupolar relaxation of boron) | |

| ¹⁹F NMR | -138.2 | q, J = 68.7 Hz | BF₃ |

| ¹¹B NMR | 3.4 | q, J = 68.7 Hz | BF₃ |

Note: The carbon atom attached to the boron (C-3) is often not observed or appears as a very broad signal in the ¹³C NMR spectrum due to the quadrupolar relaxation of the adjacent boron nucleus.[1][2][3]

Infrared (IR) Spectroscopy

Due to the limited availability of a specific FT-IR spectrum for this compound in the public domain, this section provides characteristic vibrational frequencies for potassium organotrifluoroborates based on published data for analogous compounds. The IR spectrum is typically acquired using a potassium bromide (KBr) pellet method.

Table 2: Representative FT-IR Data for Potassium Organotrifluoroborates

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching vibrations |

| ~1200 - 900 | Strong, Broad | B-F stretching vibrations |

| ~850 - 700 | Medium-Strong | C-H out-of-plane bending |

| ~750 - 650 | Medium | C-Cl stretch |

Note: The B-F stretching bands are typically strong and broad, which is a characteristic feature of the trifluoroborate group.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for the [(2-chloropyridin-3-yl)BF₃]⁻ Anion

| m/z (predicted) | Ion Formula | Description |

| 179.99 | [C₅H₃BClF₃N]⁻ | Molecular anion |

| 161.00 | [C₅H₃BClF₂N]⁻ | Loss of F |

| 112.99 | [C₅H₃ClN]⁻ | Loss of BF₃ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data.

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of potassium organotrifluoroborates.[1][2][3]

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

Sample Preparation : Approximately 10-20 mg of the this compound sample is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR : Spectra are typically acquired with a 45° pulse angle, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

¹³C NMR : Spectra are acquired with a 90° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

¹⁹F NMR : Chemical shifts are referenced to an external standard, such as trifluoroacetic acid (TFA) or CFCl₃.

-

¹¹B NMR : Spectra are referenced to an external standard of boron trifluoride diethyl etherate (BF₃·OEt₂). A modified pulse sequence may be used to improve resolution and observe B-F coupling.[1][2][3]

Infrared (IR) Spectroscopy

The following is a general protocol for FT-IR analysis using the KBr pellet method.

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The following is a general protocol for the analysis of potassium organotrifluoroborates by ESI-MS.

-

Instrumentation : An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : The solution is infused into the ESI source. The analysis is typically performed in negative ion mode to detect the [(2-chloropyridin-3-yl)BF₃]⁻ anion. The mass spectrum is recorded over an appropriate m/z range.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from the synthesis of a potassium organotrifluoroborate to its comprehensive spectral characterization.

Caption: General workflow for the synthesis and spectral analysis.

References

CAS number for Potassium (2-chloropyridin-3-yl)trifluoroborate

An In-depth Technical Guide to Potassium (2-chloropyridin-3-yl)trifluoroborate

CAS Number: 1201899-19-5

This technical guide provides comprehensive information on this compound, a versatile reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Data

This compound is a member of the air- and moisture-stable potassium organotrifluoroborate salt family.[1][2] These reagents have gained significant traction as alternatives to the more sensitive boronic acids and esters.[2] Their stability allows for easier handling and storage over extended periods.[1][3]

| Property | Value | Reference |

| CAS Number | 1201899-19-5 | [4] |

| Molecular Formula | C5H3BClF3KN | [5][6] |

| Molecular Weight | 219.44 g/mol | [5][6] |

| Physical Appearance | Typically a white, crystalline solid | [3] |

| Stability | Air- and moisture-stable | [1][2] |

| Solubility | Soluble in solvents like acetone | [3] |

Synthesis and Experimental Protocols

The synthesis of potassium organotrifluoroborates is generally straightforward and can be achieved through various methods, often starting from the corresponding organoboronic acids or via in-situ generation from organolithium or Grignard reagents.[3][7]

General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

This protocol is adapted from established procedures for the conversion of boronic acids to their corresponding potassium trifluoroborate salts.[3][8]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (KHF2) (3.0-4.0 equiv)

-

Methanol

-

Water

-

Acetone

Procedure:

-

The arylboronic acid is dissolved in methanol in a round-bottomed flask.[8]

-

An aqueous solution of potassium hydrogen fluoride is added to the methanolic solution.[8]

-

The mixture is stirred at room temperature, leading to the formation of a precipitate.

-

The solvent is removed under reduced pressure.

-

The resulting solid is then triturated or extracted with a suitable solvent, such as hot acetone, to separate the desired potassium aryltrifluoroborate from insoluble inorganic salts (e.g., KF, KHF2).[3]

-

The solvent is evaporated, and the product can be further purified by recrystallization if necessary.

Logical Workflow for Synthesis

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[3]

The use of organotrifluoroborates in Suzuki-Miyaura couplings offers several advantages, including enhanced stability and, in some cases, improved reactivity compared to boronic acids.[2][9] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a representative procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2) (2-5 mol%)

-

Phosphine ligand (e.g., SPhos, RuPhos) (4-10 mol%)

-

Base (e.g., Cs2CO3, K2CO3) (3.0 equiv)

-

Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

-

A reaction vessel is charged with the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).

-

The solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates follows a well-established catalytic cycle.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1235099-38-3|Potassium (6-chloropyridin-3-yl)trifluoroborate|BLD Pharm [bldpharm.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. boronpharm.com [boronpharm.com]

- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium (2-chloropyridin-3-yl)trifluoroborate in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility trends derived from analogous compounds and provides a detailed experimental protocol for quantitative determination.

Core Concepts: Solubility of Potassium Aryltrifluoroborates

Potassium organotrifluoroborates are a class of organoboron reagents valued for their stability and utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Their solubility is a critical factor in reaction kinetics, purification, and overall process efficiency. Generally, these salts exhibit a preference for polar solvents due to their ionic nature.

A general disadvantage of potassium trifluoroborate salts is their relatively poor solubility in a wide range of common organic solvents, with the exception of polar aprotic solvents like methanol and acetonitrile, or water.[3]

Qualitative Solubility of this compound

Based on the general behavior of potassium aryltrifluoroborates and related substituted pyridine boronic acids, the expected solubility of this compound is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Potassium organotrifluoroborates generally exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate the potassium cation and the trifluoroborate anion. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents can solvate the ions and engage in hydrogen bonding. However, the presence of water can potentially lead to hydrolysis of the trifluoroborate group over time. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slight to Insoluble | Potassium organotrifluoroborates are generally described as being slightly soluble in THF and insoluble in diethyl ether. |

| Hydrocarbons | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents makes them poor solvents for ionic salts like potassium trifluoroborates. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Similar to hydrocarbons, the low polarity of chlorinated solvents results in poor solvation of the ionic compound. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a general "excess solid" or "shake-flask" method for determining the solubility of this compound in a given organic solvent. This method is considered a reliable approach for generating accurate solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetonitrile, acetone, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

References

Thermal Stability of Potassium (2-chloropyridin-3-yl)trifluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic chemistry, particularly in cross-coupling reactions.[1][2] Their popularity stems from their remarkable stability compared to other organoboron compounds such as boronic acids.[1][2] Generally, potassium organotrifluoroborates are crystalline solids that are stable to both air and moisture, allowing for convenient handling and long-term storage at ambient temperatures without significant degradation.[1][2][3] This inherent stability makes them attractive intermediates in complex synthetic pathways and drug discovery processes.

The thermal stability of these compounds is a critical parameter for their safe handling, storage, and application in reactions that may require elevated temperatures. While individual compounds within this class exhibit varying thermal properties, the general trend points towards high thermal resilience. For instance, potassium trifluoromethyltrifluoroborate has been reported to be stable up to 300 °C.[3]

Thermal Stability Data

Specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for Potassium (2-chloropyridin-3-yl)trifluoroborate are not available in the reviewed literature. However, based on the analysis of similar potassium aryltrifluoroborate salts, a general profile of thermal stability can be anticipated. The following table summarizes the type of quantitative data that would be obtained from such analyses.

| Parameter | Expected Range/Value | Method of Analysis | Significance |

| Decomposition Onset Temperature (Tonset) | > 200 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which significant mass loss begins, marking the start of thermal decomposition. |

| Melting Point (Tm) | Variable (may decompose before melting) | Differential Scanning Calorimetry (DSC) | Provides information on the purity and the physical transition from solid to liquid phase. For many salts, decomposition may occur prior to or concurrently with melting. |

| Mass Loss (%) | Dependent on decomposition pathway | Thermogravimetric Analysis (TGA) | Quantifies the amount of volatile products released during thermal decomposition. |

| Enthalpy of Decomposition (ΔHd) | Variable | Differential Scanning Calorimetry (DSC) | Measures the heat released or absorbed during decomposition, indicating whether the process is exothermic or endothermic. |

Note: The values presented in this table are hypothetical and are intended to illustrate the data that would be generated from thermal analysis. Actual experimental values are required for a precise assessment of the thermal stability of this compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss characteristics of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set. A typical program involves an initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature (e.g., 500 °C or higher, depending on the expected stability).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a DSC pan (e.g., aluminum or gold-plated copper), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The same temperature program as in the TGA analysis is generally used to allow for direct comparison of the results.

-

-

Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the area under the peaks (which corresponds to the enthalpy change) are determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited in the public domain, the well-established stability of the potassium organotrifluoroborate class of compounds suggests that it is likely a thermally robust material. For precise and safe handling, especially in applications involving elevated temperatures, it is imperative that the thermal properties be determined experimentally using standard techniques such as TGA and DSC. The protocols and workflow provided in this guide offer a comprehensive framework for conducting such an analysis. This information is critical for researchers and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate.

References

A Technical Guide to the Air and Moisture Stability of Potassium (2-chloropyridin-3-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the air and moisture stability of Potassium (2-chloropyridin-3-yl)trifluoroborate. Drawing upon the well-established characteristics of the broader class of potassium organotrifluoroborates, this document outlines the compound's expected stability, handling procedures, and relevant experimental protocols for its synthesis and application in organic synthesis, particularly in cross-coupling reactions.

Core Concepts: Understanding the Stability of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis due to their remarkable stability compared to their boronic acid and ester counterparts.[1][2][3] This inherent stability is a key advantage, simplifying storage, handling, and broadening their compatibility with a wide range of reaction conditions and functional groups.[2]

The general consensus in the scientific literature is that potassium organotrifluoroborates are crystalline, free-flowing solids that are exceptionally stable to both air and moisture.[4] Many can be stored indefinitely at room temperature without the need for special precautions such as an inert atmosphere.[2][4][5] This stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering the C-B bond less susceptible to protodeboronation.

Qualitative Stability Assessment

Based on the extensive literature on potassium organotrifluoroborates, the following qualitative stability characteristics can be anticipated for this compound:

| Property | Expected Stability | Rationale |

| Air Stability | High | The organotrifluoroborate moiety is generally resistant to oxidation under ambient conditions. |

| Moisture Stability | High | These compounds are not considered hygroscopic and are stable in the presence of atmospheric moisture.[4] |

| Thermal Stability | High | Potassium organotrifluoroborates typically exhibit high melting points and thermal stability. For instance, potassium trifluoromethyltrifluoroborate is stable up to 300°C.[1] |

| Long-term Storage | Excellent | Can be stored for extended periods at room temperature in a well-sealed container without significant decomposition.[2][4] |

Potential Degradation Pathways

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is generally slow under neutral conditions but is promoted by acidic or basic conditions. It is important to note that this hydrolysis is a necessary step for the activation of the trifluoroborate in palladium-catalyzed cross-coupling reactions, where the resulting boronic acid is the active species in the transmetalation cycle.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not published, the following sections provide detailed methodologies for its synthesis and a common application, the Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar potassium heteroaryltrifluoroborates.

Synthesis of this compound

The synthesis of potassium aryl- and heteroaryltrifluoroborates is typically achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

Materials:

-

(2-chloropyridin-3-yl)boronic acid

-

Methanol

-

Potassium hydrogen fluoride (KHF₂)

-

Water

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve (2-chloropyridin-3-yl)boronic acid (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).

-

Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid. A white precipitate is expected to form.

-

Continue stirring the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with acetone to remove any unreacted starting material and inorganic salts.

-

Collect the solid product by filtration and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for introducing the 2-chloropyridin-3-yl moiety into various organic molecules via the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

This compound (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Schlenk tube or reaction vial

-

Magnetic stirrer

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 eq), this compound, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the tube with an inert gas (repeat 3 times).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways Clarification

It is important to clarify that this compound is a synthetic reagent used in chemical transformations and is not known to be directly involved in biological signaling pathways. The diagrams provided illustrate its role in a chemical synthesis and a catalytic cycle, which are the scientifically accurate representations of its function in the context of drug development research, where it serves as a building block for the synthesis of potentially bioactive molecules.

Conclusion

This compound, as a member of the potassium organotrifluoroborate family, is expected to be a highly stable compound with excellent resistance to air and moisture. This stability facilitates its storage and handling, making it a convenient and reliable reagent in organic synthesis. While quantitative stability data for this specific compound is not extensively documented, the overwhelming qualitative evidence from the broader class of organotrifluoroborates provides a strong basis for its use in research and development with standard laboratory practices. The provided experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling offer a practical guide for its utilization in the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preparation of Potassium (2-chloropyridin-3-yl)trifluoroborate from 2-chloropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium (2-chloropyridin-3-yl)trifluoroborate from 2-chloropyridine-3-boronic acid. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, leveraging the stability and reactivity of potassium organotrifluoroborate salts.

Overview

The conversion of boronic acids to their corresponding potassium trifluoroborate salts is a robust and widely utilized transformation in organic synthesis. These salts offer several advantages over their boronic acid precursors, including enhanced stability towards air and moisture, which facilitates storage and handling.[1][2] The trifluoroborate moiety acts as a protected form of the boronic acid, which can be unmasked under specific reaction conditions, making them valuable intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3]

The standard method for this preparation involves the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂) in a suitable solvent system.[1] This process is generally high-yielding and results in a crystalline product that can often be purified by simple filtration and washing.

Chemical Transformation

The chemical equation for the synthesis of this compound from 2-chloropyridine-3-boronic acid is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

| Property | 2-Chloropyridine-3-boronic Acid | This compound (Expected) |

| Molecular Formula | C₅H₅BClNO₂[4][5] | C₅H₃BClF₃KN |

| Molecular Weight | 157.36 g/mol [4][5][6] | 219.44 g/mol [7][8][9] |

| CAS Number | 381248-04-0[4][5] | Not available |

| Appearance | White to off-white solid | White crystalline solid |

| Solubility | Soluble in methanol and other polar organic solvents.[1] | Generally soluble in polar solvents like methanol, acetonitrile, acetone, DMF, and DMSO. Sparingly soluble in water.[1] |

| Stability | Stable under normal conditions, but can dehydrate to form boroxines. | Indefinitely stable to air and moisture at room temperature.[1][2] |

Experimental Protocol

The following is a detailed experimental protocol adapted from a general and reliable procedure for the synthesis of potassium organotrifluoroborates.[1]

4.1. Materials and Equipment

-

2-Chloropyridine-3-boronic acid (1.0 eq)

-

Potassium hydrogen difluoride (KHF₂) (3.0 eq)

-

Methanol (MeOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Acetonitrile (for washing/recrystallization)

4.2. Procedure

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2-chloropyridine-3-boronic acid (e.g., 10.0 g, 63.6 mmol, 1.0 eq) in methanol (e.g., 50 mL).

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen difluoride (e.g., 14.9 g, 190.8 mmol, 3.0 eq) in deionized water (e.g., 65 mL).

-

Reaction: Cool the solution of the boronic acid to 0-5 °C using an ice bath. To the cooled and stirring solution, add the aqueous KHF₂ solution dropwise over 10-15 minutes. A thick white precipitate will form.

-

Reaction Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.

-

Purification:

-

The resulting solid residue contains the desired product and excess KHF₂.

-

Add acetonitrile to the solid and stir vigorously. The this compound will dissolve, while the inorganic salts are largely insoluble.[1]

-

Filter the mixture through a Büchner funnel to remove the insoluble inorganic salts.

-

Wash the collected solids with a small amount of cold acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the purified this compound as a white crystalline solid.

-

The product can be further purified by recrystallization from a minimal amount of hot acetonitrile if necessary.

-

4.3. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Expected)

While specific experimental data for this compound is not widely published, the following are expected characterization data based on analogous compounds.[1][10]

| Analysis | Expected Results |

| ¹H NMR | The spectrum will show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the chloro and trifluoroborate substituents. |

| ¹³C NMR | The spectrum will display five distinct signals for the pyridine ring carbons. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation. |

| ¹⁹F NMR | A 1:1:1:1 quartet is expected, arising from the coupling of the fluorine atoms with the ¹¹B nucleus (spin I = 3/2). The chemical shift is typically in the range of -130 to -160 ppm relative to CFCl₃.[1] |

| ¹¹B NMR | A 1:3:3:1 quartet is expected due to coupling with the three equivalent fluorine atoms. The chemical shift typically falls in the range of -2.5 to 7 ppm relative to BF₃·Et₂O.[1] |

| Melting Point | Expected to be a high-melting crystalline solid, likely above 200 °C, similar to other potassium aryltrifluoroborates. |

Safety Considerations

-

Potassium hydrogen difluoride (KHF₂) is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Handle KHF₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Acetonitrile is flammable and toxic. Use in a well-ventilated area.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

This guide provides a comprehensive framework for the preparation and characterization of this compound. Researchers should adapt the protocol as needed based on their specific experimental setup and available analytical instrumentation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloropyridine-3-boronic acid 381248-04-0 [sigmaaldrich.com]

- 6. 2-Chloropyridine-3-boronic acid, 96% | Fisher Scientific [fishersci.ca]

- 7. Potassium (5-chloropyridin-3-yl)trifluoroborate|BLD Pharm [bldpharm.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. apexmol.com [apexmol.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Potassium (2-chloropyridin-3-yl)trifluoroborate

This technical guide provides a comprehensive overview of the known and inferred physical properties of Potassium (2-chloropyridin-3-yl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines relevant experimental protocols, and presents logical workflows for the synthesis and characterization of this compound class.

Introduction

Potassium organotrifluoroborates are a class of versatile and increasingly important reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, crystalline nature, and ease of handling make them advantageous alternatives to the more sensitive boronic acids.[1] This guide focuses specifically on this compound, a heteroaromatic organotrifluoroborate with potential applications in the synthesis of complex molecules for pharmaceutical and materials science research. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates its likely properties based on the well-documented characteristics of analogous compounds and the general behavior of the potassium organotrifluoroborate class.

Core Physical and Chemical Properties

This compound is expected to be a white, crystalline solid that is stable under atmospheric conditions for extended periods.[2] The general properties of potassium organotrifluoroborates suggest a high melting point and solubility in polar organic solvents.

Structural and Molecular Data

To provide a comparative context, the following table summarizes key molecular data for this compound and closely related analogs.

| Property | This compound (Inferred) | Potassium (4-chloropyridin-3-yl)trifluoroborate | Potassium (6-chloropyridin-3-yl)trifluoroborate | Potassium (3-chlorophenyl)trifluoroborate |

| Molecular Formula | C₅H₃BClF₃KN | C₅H₃BClF₃KN | C₅H₃BClF₃KN | C₆H₄BClF₃K |

| Molecular Weight | 219.44 g/mol | 219.443 g/mol [3] | 219.44 g/mol [4] | 218.45 g/mol [5] |

| Appearance | White Powder (Expected) | Not Specified | Not Specified | White powder[5] |

| Melting Point | > 230 °C (Expected) | Not Specified | Not Specified | >300 °C[5] |

Solubility

Potassium organotrifluoroborates exhibit characteristic solubility profiles. While they are salts, their solubility in water is generally slight.[6] High solubility is observed in polar solvents, a critical consideration for their use in chemical reactions.[6]

| Solvent | Solubility |

| Water | Slightly Soluble[6] |

| Methanol | Soluble[6] |

| Acetone | Soluble[6] |

| Acetonitrile | Soluble[6] |

| Dimethylformamide (DMF) | Soluble[6] |

| Dimethyl sulfoxide (DMSO) | Soluble[6] |

Experimental Protocols

Detailed experimental data for the target compound is not available. However, the following sections describe generalized and widely accepted protocols for the synthesis and characterization of potassium organotrifluoroborates, which are directly applicable to this compound.

General Synthesis of Potassium Aryltrifluoroborates

The most common and straightforward method for synthesizing potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂).[1][2]

Protocol:

-

Dissolution: The arylboronic acid (1.0 equivalent) is dissolved in a suitable solvent, typically methanol.[1]

-

Reaction with KHF₂: An aqueous solution of potassium bifluoride (KHF₂, 3.0-6.0 equivalents) is added to the stirred solution of the boronic acid.[1][6] The reaction is typically performed at room temperature or with initial cooling.

-

Precipitation and Isolation: The formation of the potassium aryltrifluoroborate often results in its precipitation from the reaction mixture. The solid product is then isolated by filtration.

-

Purification: The crude product can be purified by washing with a solvent in which the inorganic byproducts are insoluble, such as acetone, or by recrystallization from a suitable solvent like acetonitrile or an acetone/ether mixture.[2]

Below is a DOT script for a Graphviz diagram illustrating this general synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural characterization of potassium organotrifluoroborates. Spectra for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provide definitive structural information.

General NMR Measurement Protocol:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz) is used.[6]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent due to the good solubility of potassium organotrifluoroborates.[6]

-

Internal Reference:

-

External Reference:

-

Typical ¹H NMR Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: ~3.6 s

-

Repetitions: 16

-

Spectral Width: 15 ppm

-

The following diagram illustrates the workflow for the NMR analysis of a synthesized potassium organotrifluoroborate.

Signaling Pathways and Applications

Potassium organotrifluoroborates do not have inherent signaling pathway activities. Their primary role is that of a stable, versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[2][6] The 2-chloropyridine-3-yl moiety is a common scaffold in medicinal chemistry, and thus, this compound is a valuable precursor for the synthesis of biologically active compounds.

The logical relationship for its application in synthesis is depicted in the following diagram.

Conclusion

While specific, experimentally determined physical constants for this compound are not extensively reported, its properties can be reliably inferred from the well-established characteristics of the potassium organotrifluoroborate class. It is expected to be an air- and moisture-stable crystalline solid with good solubility in polar organic solvents. The standardized protocols for synthesis and NMR characterization provided in this guide offer a robust framework for its preparation and quality control. Its utility as a stable precursor in cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemshuttle.com [chemshuttle.com]

- 4. boronpharm.com [boronpharm.com]

- 5. americanelements.com [americanelements.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Utility of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-chloropyridin-3-yl)trifluoroborate has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of cross-coupling reactions for drug discovery and development. Its stability, ease of handling, and reactivity make it an attractive alternative to the corresponding boronic acid. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this important reagent, with a focus on detailed experimental protocols and quantitative data.

Introduction

Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that have gained significant traction as surrogates for boronic acids in a variety of chemical transformations.[1] Their enhanced stability compared to boronic acids, which can be prone to dehydration and protodeboronation, makes them ideal reagents for complex molecule synthesis, particularly in the pharmaceutical industry where robustness and reproducibility are paramount. The fluorine atoms in the trifluoroborate moiety play a crucial role in modulating the electronic properties and stability of the molecule, which can be advantageous in drug design.[2]

The 2-chloropyridine motif is a common feature in many biologically active compounds. The chlorine atom can serve as a handle for further functionalization, or it can be a key element for interaction with biological targets. The trifluoroborate group at the 3-position provides a convenient point for the introduction of this important heterocyclic scaffold into a wide range of molecular architectures via transition metal-catalyzed cross-coupling reactions.

Synthesis of this compound

While a singular "discovery" paper for this compound is not readily identifiable in the literature, its synthesis is exemplified in the work of Aggarwal and coworkers, who reported an improved general method for the conversion of pinacolboronic esters to their corresponding trifluoroborate salts.[3] This approach provides a reliable and high-yielding route to the title compound.

The most common and efficient synthetic strategy involves a two-step sequence starting from a suitable halogenated pyridine derivative. The first step is the formation of the corresponding boronic ester, followed by the conversion to the trifluoroborate salt.

Synthesis of (2-chloropyridin-3-yl)boronic acid pinacol ester

The precursor, (2-chloropyridin-3-yl)boronic acid pinacol ester, can be synthesized via a Miyaura borylation of a dihalogenated pyridine, such as 2-chloro-3-bromopyridine or 2-chloro-3-iodopyridine, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Conversion to this compound

The pinacol ester is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water. This method, as described by Aggarwal and coworkers, is highly efficient and provides the product in excellent yield.[3]

Experimental Protocols

The following are representative experimental protocols based on established literature procedures for the synthesis of potassium organotrifluoroborates.[3]

Synthesis of (2-chloropyridin-3-yl)boronic acid pinacol ester

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-3-bromopyridine | 192.41 | 1.92 g | 10.0 mmol |

| Bis(pinacolato)diboron | 253.94 | 3.05 g | 12.0 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.74 | 293 mg | 0.4 mmol |

| Potassium acetate | 98.14 | 2.94 g | 30.0 mmol |

| 1,4-Dioxane | - | 50 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 2-chloro-3-bromopyridine, bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate.

-

Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80-90 °C with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (2-chloropyridin-3-yl)boronic acid pinacol ester as a solid.

Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| (2-chloropyridin-3-yl)boronic acid pinacol ester | 269.54 | 2.70 g | 10.0 mmol |

| Potassium hydrogen fluoride (KHF₂) | 78.10 | 3.51 g | 45.0 mmol |

| Methanol | - | 20 mL | - |

| Water | - | 20 mL | - |

| Acetone | - | As needed | - |

Procedure:

-

To a flask is added (2-chloropyridin-3-yl)boronic acid pinacol ester and methanol.

-

A solution of potassium hydrogen fluoride in water is added to the stirred solution of the pinacol ester.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The solvents are removed under reduced pressure.

-

The resulting solid residue is triturated with hot acetone and filtered to remove inorganic salts.

-

The acetone filtrate is concentrated under reduced pressure to yield this compound as a white solid. An "excellent yield" is reported for this type of transformation.[3]

Characterization Data

The following table summarizes the expected characterization data for this compound based on data for similar compounds.

| Property | Value |

| Molecular Formula | C₅H₃BClF₃KN |

| Molecular Weight | 219.44 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.2-8.3 (m, 1H), 7.8-7.9 (m, 1H), 7.3-7.4 (m, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-152, 148-150, 140-142, 122-124, C-B bond not always observed |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -135 to -145 (br s) |

| ¹¹B NMR (DMSO-d₆, 128 MHz) | δ 3-5 (br s) |

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 2-chloropyridine core and a variety of aryl or heteroaryl partners, which is a key transformation in the synthesis of many pharmaceutical compounds.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 219.44 | 219 mg | 1.0 mmol |

| Aryl Bromide | - | 1.0 mmol | 1.0 mmol |

| Palladium(II) Acetate | 224.49 | 4.5 mg | 0.02 mmol |

| SPhos | 410.57 | 16.4 mg | 0.04 mmol |

| Potassium Carbonate | 138.21 | 415 mg | 3.0 mmol |

| Toluene | - | 4 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a reaction vessel is added this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium carbonate.

-

The vessel is evacuated and backfilled with an inert atmosphere.

-

Toluene and water are added, and the mixture is heated to 80-100 °C with vigorous stirring.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the 3-aryl-2-chloropyridine product.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Aryl Halide | Product | Yield (%) |

| 4-Bromoanisole | 2-Chloro-3-(4-methoxyphenyl)pyridine | >80% (expected) |

| 1-Bromo-4-cyanobenzene | 4-(2-Chloropyridin-3-yl)benzonitrile | >80% (expected) |

| 2-Bromothiophene | 2-Chloro-3-(thiophen-2-yl)pyridine | >75% (expected) |

Yields are estimated based on similar reactions reported in the literature.[4]

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis. Its stability and ease of preparation make it a superior alternative to the corresponding boronic acid for many applications. The detailed synthetic protocols and understanding of its reactivity in Suzuki-Miyaura cross-coupling reactions provided in this guide are intended to facilitate its use by researchers and scientists in the development of novel molecules with potential applications in medicine and other fields. The continued exploration of the chemistry of this and other organotrifluoroborates will undoubtedly lead to further innovations in synthetic methodology.

References

- 1. bristol.ac.uk [bristol.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Reactivity of Potassium (2-chloropyridin-3-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary reactivity of Potassium (2-chloropyridin-3-yl)trifluoroborate, a heterocyclic organotrifluoroborate salt. While specific reactivity studies on this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous potassium organotrifluoroborates. This document will focus on its anticipated behavior in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates have gained significant traction as robust and versatile nucleophilic partners in cross-coupling reactions.[1] Compared to their boronic acid counterparts, they offer enhanced stability towards air and moisture, simplifying handling and storage. These crystalline solids are readily prepared and can often be utilized in near-stoichiometric amounts, which improves the atom economy of the reaction.[2][3] Their utility in synthesizing complex molecules, particularly in the pharmaceutical industry, is well-documented.[1]

Synthesis and Stability

This compound, while not commercially available from all suppliers, can be synthesized from the corresponding boronic acid or via transmetalation routes. The general synthesis of potassium organotrifluoroborates involves the reaction of an organoboronic acid with potassium hydrogen fluoride (KHF₂).[3][4] An alternative one-pot synthesis can involve lithium-halogen exchange of the parent aryl halide, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[5]

Once synthesized, potassium organotrifluoroborates, including the (2-chloropyridin-3-yl) derivative, are expected to be stable, crystalline solids that can be stored for extended periods without significant degradation.[1]

Anticipated Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of potassium organotrifluoroborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][6] In this context, this compound is expected to serve as a nucleophilic partner, coupling with a variety of aryl and heteroaryl halides or triflates.

The general mechanism for the Suzuki-Miyaura reaction involving a potassium organotrifluoroborate is depicted below.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide, adapted from established procedures.[2][7]

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (e.g., RuPhos, XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and the base (1.5 mmol, 3.0 equiv.).[7]

-

Add the solvent system (e.g., 5 mL of toluene and 0.5 mL of deionized water).[7]

-

In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the ligand (e.g., RuPhos, 0.02 mmol, 4 mol %).[7]

-

Add the catalyst/ligand mixture to the reaction flask under a positive pressure of the inert gas.[7]

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Quantitative Data on Analogous Reactions

| Entry | Heteroaryltrifluoroborate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Excellent |

| 2 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloro-5-methoxypyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |

| 3 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloro-6-fluoropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |

| 4 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 5-Chloronicotinaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |

| 5 | Potassium phenethyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |

| 6 | Potassium phenethyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Excellent |

Table adapted from data presented for similar compounds.[2] "Excellent" and "Good" are qualitative descriptors from the source material, suggesting high to moderate yields.

Conclusion

This compound is poised to be a valuable building block in synthetic and medicinal chemistry. Based on the established reactivity of analogous potassium organotrifluoroborates, it is expected to be a stable and efficient nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The provided general protocols and workflow offer a solid starting point for researchers looking to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates will likely lead to high yields of the desired cross-coupled products.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the Suzuki-Miyaura cross-coupling reaction between potassium (2-chloropyridin-3-yl)trifluoroborate and various aryl bromides. This transformation is a powerful method for the synthesis of 2-chloro-3-arylpyridines, which are important structural motifs in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] The use of potassium organotrifluoroborates offers several advantages over traditional boronic acids, including enhanced stability, ease of handling, and resistance to protodeboronation.[2][3] These reagents are typically air-stable, crystalline solids that can be stored for extended periods.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The active Pd(0) catalyst first undergoes oxidative addition to the aryl bromide. Subsequently, in the presence of a base, the organotrifluoroborate is activated and transmetalates its organic group to the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) intermediate affords the desired biaryl product and regenerates the active Pd(0) catalyst.[1]

Experimental Protocols

This section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium precatalyst

-

Phosphine ligand (e.g., RuPhos, SPhos, XPhos)

-

Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))

-

Anhydrous and degassed solvent (e.g., Toluene/Water mixture, 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., 10:1 Toluene/H₂O, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) to the Schlenk flask via syringe.[5][6] Then, add the prepared catalyst mixture to the reaction flask under a positive pressure of the inert gas.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[5][7]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various potassium organotrifluoroborates with aryl halides, which can serve as a starting point for the optimization of the coupling with this compound.

| Entry | Aryl Bromide Substrate | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Potassium isobutyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 85 |

| 2 | 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 65 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 92 |

| 4 | 2-Bromopyridine | Potassium trans-styryl trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 85 |

| 5 | 4-Chlorotoluene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 82 |

Note: The yields presented are based on published data for analogous reactions and should be considered as representative examples.[2][5][8][9]

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]